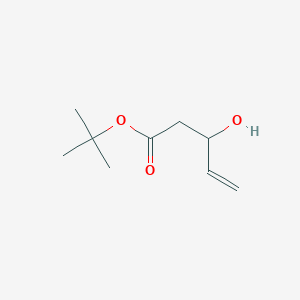

Tert-butyl 3-hydroxypent-4-enoate

Descripción general

Descripción

Tert-butyl 3-hydroxypent-4-enoate: is an organic compound with the molecular formula C₉H₁₆O₃ and a molecular weight of 172.22 g/mol . It is a colorless, transparent liquid that is soluble in most organic solvents such as alcohols, ethers, and ketones . This compound is often used as an intermediate in organic synthesis and has various applications in the fields of chemistry, biology, and industry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Tert-butyl 3-hydroxypent-4-enoate can be synthesized through the esterification of primary alcohols with tert-butyl acrylate . The reaction typically occurs under acidic conditions, with common catalysts being anhydrous hydrochloric acid or sulfuric acid . The reaction is carried out at room temperature and requires careful control of reaction conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization ensures the efficient production of high-purity compounds .

Análisis De Reacciones Químicas

Types of Reactions: Tert-butyl 3-hydroxypent-4-enoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert it into alcohols or alkanes.

Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Nucleophiles like halides and amines are used under basic or acidic conditions.

Major Products:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, alkanes.

Substitution: Various substituted esters.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Intermediate in Organic Synthesis

Tert-butyl 3-hydroxypent-4-enoate is primarily utilized as an intermediate in organic synthesis. It serves as a building block for the development of pharmaceuticals and agrochemicals. The compound's ability to undergo various chemical transformations allows chemists to create complex molecular structures efficiently. For instance, it can be involved in reactions such as esterification, reduction, and oxidation, facilitating the production of more intricate compounds.

Biological Applications

Enzyme-Catalyzed Reactions

In biological research, this compound is employed in studies involving enzyme-catalyzed reactions. Its structure allows it to interact with enzymes such as esterases and hydrolases, providing insights into enzyme mechanisms and kinetics. These studies are crucial for understanding metabolic pathways and developing enzyme inhibitors for therapeutic purposes.

Potential Drug Development

The compound's hydroxyl group enhances its potential for drug development by enabling hydrogen bonding interactions with biological targets. Researchers are investigating its derivatives for potential therapeutic effects, particularly in the context of metabolic disorders .

Industrial Applications

Production of Specialty Chemicals

this compound is also used in the industrial production of specialty chemicals. Its reactivity profile makes it suitable for creating polymers and resins used in various applications, including coatings and adhesives. The compound can be synthesized using continuous flow processes on an industrial scale, which improves efficiency and reduces waste .

Case Studies

-

Synthesis of Pharmaceuticals

A study highlighted the use of this compound as an intermediate in the synthesis of novel pharmaceutical compounds targeting specific metabolic pathways. The research demonstrated how modifications to the compound could lead to improved bioactivity and selectivity against disease targets. -

Asymmetric Catalysis

Research has explored the role of this compound in asymmetric catalysis. The chiral nature of the compound allows it to act as a catalyst or substrate in reactions that produce specific enantiomers, which are often critical in drug development .

Mecanismo De Acción

The mechanism of action of tert-butyl 3-hydroxypent-4-enoate involves the transfer of an oxygen atom to a substrate, leading to the formation of an oxygen-centered radical. This radical can participate in various reactions, including hydrogen abstraction, epoxidation, and oxidation. The compound interacts with enzymes involved in the biosynthesis of 1,3-butadiene, such as mevalonate diphosphate decarboxylase and isoprene synthase.

Comparación Con Compuestos Similares

- Tert-butyl 3-hydroxy-4-pentenoate

- Vaborbactam Impurity 1

- 4-Pentenoic acid, 3-hydroxy-, 1,1-dimethylethyl ester

Uniqueness: Tert-butyl 3-hydroxypent-4-enoate is unique due to its specific reactivity and ability to participate in a wide range of chemical reactions. Its role in the biosynthesis of 1,3-butadiene and its applications in materials science and drug discovery further highlight its distinctiveness compared to similar compounds .

Actividad Biológica

Tert-butyl 3-hydroxypent-4-enoate (CAS No. 122763-67-1) is an organic compound that has garnered attention for its potential biological activities and applications in synthetic chemistry. This article explores its biological activity, including its synthesis, pharmacological properties, and implications for drug development.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C₉H₁₆O₃

- Molecular Weight : 172.22 g/mol

- Boiling Point : Not available

- Log P (octanol-water partition coefficient) : Approximately 1.47, indicating moderate lipophilicity, which is crucial for membrane permeability .

Synthesis

The synthesis of this compound typically involves the condensation of acrolein with tert-butyl acetate, yielding the compound through a multi-step process that can include mechanochemical methods to improve yields . The compound is noted for its potential as a chiral building block in asymmetric synthesis, which is vital for developing pharmaceuticals with specific enantiomeric properties.

Antioxidant Properties

Research indicates that this compound may exhibit antioxidant properties similar to other tert-butyl derivatives, such as tert-butyl hydroxyanisole (BHA). These compounds are known to enhance the activity of detoxifying enzymes in biological systems, potentially offering protective effects against oxidative stress and carcinogenesis .

Enzyme Interaction

The compound's interaction with various cytochrome P450 enzymes has been assessed, revealing that it does not significantly inhibit key isoforms such as CYP1A2, CYP2C19, and CYP3A4. This lack of inhibition may suggest a favorable safety profile for potential therapeutic applications .

Case Studies and Research Findings

Several studies have explored the biological implications of similar compounds:

- Anticarcinogenic Mechanisms : A study comparing BHA and BHT demonstrated that both compounds increased detoxification enzyme activities in rodent models, suggesting a common pathway for their protective effects against carcinogens .

- Biosynthetic Applications : Research into microbial pathways has highlighted the potential of using compounds like this compound as intermediates in the biosynthesis of valuable chemicals, thus supporting sustainable production methods in industrial applications .

Propiedades

IUPAC Name |

tert-butyl 3-hydroxypent-4-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-5-7(10)6-8(11)12-9(2,3)4/h5,7,10H,1,6H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBFPCKWYDQCBHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90472090 | |

| Record name | Tert-butyl 3-hydroxypent-4-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90472090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122763-67-1 | |

| Record name | Tert-butyl 3-hydroxypent-4-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90472090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pent-4-enoic acid-3-hydroxy-, tert-butyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of tert-butyl 3-hydroxypent-4-enoate in the synthesis of transaldolase probes?

A: this compound serves as a crucial starting material in the chemoenzymatic synthesis of 6-O-coumarinyl-5-deoxy-fructose (2), a fluorescent probe for transaldolase activity. [] The compound undergoes kinetic resolution by Amano PS lipase, yielding a specific enantiomer that is further utilized in the synthesis. This stereoselective step is essential for generating the desired diastereomeric probes used to investigate the stereoselectivity of transaldolases. []

Q2: How does the stereochemistry of this compound impact the study of transaldolases?

A: The stereochemistry of this compound plays a critical role in the development of stereospecific probes for transaldolase activity. The researchers utilized Amano PS lipase to selectively obtain one enantiomer of this compound. [] This specific enantiomer was then used to synthesize the 5-deoxy analogue probe (2), which demonstrated significantly different reactivity with transaldolase compared to its diastereomer. [] This difference in reactivity highlights the importance of the stereochemistry of the starting this compound in generating probes capable of discerning the stereoselectivity of transaldolases.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.